molecular formula C6H5ClN2O3 B3035496 (6-Chloro-5-nitropyridin-3-yl)methanol CAS No. 321845-12-9

(6-Chloro-5-nitropyridin-3-yl)methanol

Cat. No.: B3035496
CAS No.: 321845-12-9
M. Wt: 188.57 g/mol
InChI Key: QLRNYXFFYULBME-UHFFFAOYSA-N
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Description

(6-Chloro-5-nitropyridin-3-yl)methanol: is a chemical compound with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol This compound is characterized by the presence of a chloro group at the 6th position, a nitro group at the 5th position, and a hydroxymethyl group at the 3rd position on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-5-nitropyridin-3-yl)methanol typically involves the nitration of 6-chloropyridine-3-methanol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5th position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available 6-chloropyridine. The process includes chlorination, nitration, and subsequent reduction steps to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (6-Chloro-5-nitropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

  • (6-Chloro-5-nitropyridin-3-yl)amine
  • (6-Chloro-5-nitropyridin-3-yl)thiol
  • (6-Chloro-5-nitropyridin-3-yl)carboxylic acid

Uniqueness: (6-Chloro-5-nitropyridin-3-yl)methanol is unique due to the presence of both chloro and nitro groups on the pyridine ring, which impart distinct chemical reactivity and biological activity. The hydroxymethyl group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(6-chloro-5-nitropyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRNYXFFYULBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloro-5-nitropyridin-3-yl)methanol
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Reactant of Route 5
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(6-Chloro-5-nitropyridin-3-yl)methanol
Reactant of Route 6
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(6-Chloro-5-nitropyridin-3-yl)methanol

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